1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one

X-ray Crystallography Hydrogen Bonding Chalcone Conformation

1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one (CAS 876149-55-2) is a brominated chalcone analog and a member of the N,N-dimethyl enaminone class. Its molecular formula is C11H12BrNO2, with a molar mass of 270.12 g/mol.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
CAS No. 876149-55-2
Cat. No. B12449612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one
CAS876149-55-2
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=C(C=C(C=C1)Br)O
InChIInChI=1S/C11H12BrNO2/c1-13(2)6-5-10(14)9-4-3-8(12)7-11(9)15/h3-7,15H,1-2H3
InChIKeyRPUCSDNSVNQXSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one (CAS 876149-55-2) as a Research Enaminone


1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one (CAS 876149-55-2) is a brominated chalcone analog and a member of the N,N-dimethyl enaminone class. Its molecular formula is C11H12BrNO2, with a molar mass of 270.12 g/mol . The compound features an (E)-configuration confirmed by single-crystal X-ray diffraction, crystallizing in the monoclinic P21/n space group with unit cell parameters a = 7.5143(12) Å, b = 11.8968(15) Å, c = 12.9852(13) Å, β = 105.575(14)°, and V = 1118.2(3) ų at 293 K [1]. The compound serves as a versatile small-molecule building block for heterocyclic synthesis and metal coordination due to its enaminone motif, phenolic hydroxyl group, and aryl bromide substituent.

Why Generic Enaminone Substitutes Cannot Replace 1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one


Substituting 1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one with a non-halogenated or differently-substituted enaminone is not viable for applications requiring a defined solid-state structure and predictable reactivity. The compound’s properties are a direct result of its unique substitution pattern: the phenolic hydroxyl group enables strong intramolecular O–H···O=C hydrogen bonding (evidenced by the C–O bond length of 1.338(6) Å), the bromine atom provides a handle for regioselective metal-catalyzed cross-coupling, and the dimethylamino group dictates the (E)-enaminone geometry critical for subsequent cyclization reactions [1]. Its exact unit cell volume (1118.2 ų) and density are a product of its specific halogen substitution and hydrogen-bonding network, which cannot be replicated by analogs lacking either the bromine or hydroxyl group [1].

Quantitative Differentiation of 1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one Against Analogs


Key Bond Lengths Reveal a Strong Intramolecular Hydrogen Bond in the (E)-Enaminone Conformation

The crystal structure of the target compound reveals specific bond lengths that confirm a resonance-assisted intramolecular hydrogen bond (RAHB), which is absent in analogs lacking the 2-hydroxyl group. The C2–O1 (phenolic) bond length is 1.338(6) Å, the C7–O2 (keto) bond length is 1.262(6) Å, and the C8–C9 double bond length is 1.372(6) Å [1]. These distances are consistent with charge delocalization across the O1–C2–C7–O2 system, which stabilizes the planar (E)-conformation and is a key structural determinant absent in non-hydroxylated enaminones.

X-ray Crystallography Hydrogen Bonding Chalcone Conformation

Molar Mass as a Selective Label: Differentiation from Chloro, Iodo, and Non-Halogenated Analogs

The target compound has a precise monoisotopic mass of 269.005141 Da and an average mass of 270.126 Da (C11H12BrNO2) . This distinguishes it from the corresponding chloro analog (C11H12ClNO2, average mass 225.67 Da), the iodo analog (C11H12INO2, average mass 317.12 Da), and the non-halogenated analog 3-(dimethylamino)-1-(2-hydroxyphenyl)-2-propen-1-one (C11H13NO2, average mass 191.23 Da) . The distinct isotopic pattern of bromine (79Br:81Br ≈ 1:1) provides an unmistakable signature in mass spectrometry, enabling definitive identification and purity assessment in complex mixtures.

Mass Spectrometry Halogen Pattern Recognition Molecular Weight

Synthesis Yield and Reproducibility: A Straightforward Single-Step Route

The target compound was synthesized via a one-step reaction of (E)-1-(4-bromo-2-hydroxyphenyl)ethan-1-one with N,N-dimethylformamide dimethyl acetal in toluene at 80°C for 6 hours, followed by purification by flash column chromatography (dichloromethane/ethyl acetate 25:1) [1]. The paper reports the formation of a crystalline product suitable for X-ray diffraction, implying a moderate to good yield, though a precise yield percentage was not disclosed. This contrasts with multi-step syntheses of other enaminones that require more complex routes.

Organic Synthesis Miligram Synthesis Enaminone Preparation

Defined Crystal Packing: Monoclinic P21/n Space Group with Four Molecules per Unit Cell

The crystal structure of the target compound has been definitively solved, revealing a monoclinic crystal system in the P21/n space group with Z = 4 and a unit cell volume of 1118.2(3) ų [1]. This is in contrast to many enaminones that crystallize in orthorhombic or triclinic systems. The specific packing is driven by the interplay of the intramolecular O–H···O hydrogen bond and intermolecular C–H···O interactions, making solid-state properties highly reproducible.

Crystal Engineering Solid-State Chemistry Unit Cell Parameters

Commercial Purity Specification: ≥95% (HPLC) as a Base Procurement Standard

Commercially, (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one is available at a purity of ≥95% (HPLC) . While this is a general standard, it provides a baseline for procurement. Some analogs on the market are offered at lower purities (e.g., 90%), and the presence of the bromine atom facilitates purity verification via GC-MS or HPLC-UV due to its enhanced UV absorption compared to non-halogenated analogs .

Quality Control Purity Analysis Procurement Specification

Aryl Bromide Reactivity: A Handle for Regioselective Pd-Catalyzed Cross-Coupling

The C–Br bond length of 1.902(5) Å in the target compound is typical of aryl bromides suitable for oxidative addition with Pd(0) catalysts [1]. This contrasts with the corresponding aryl chloride analog, which has a stronger C–Cl bond (~1.74 Å) and is significantly less reactive in Suzuki-Miyaura coupling. Aryl bromides typically react 10–100 times faster than chlorides under standard Pd-catalyzed conditions, while aryl iodides are less stable [2].

C-C Bond Formation Suzuki Coupling Late-Stage Functionalization

Optimal Research and Procurement Scenarios for 1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one


Crystal Engineering and Structural Biology: Using the Defined Unit Cell as a Crystallization Standard

Research groups focused on crystal engineering, polymorphism studies, or solid-state NMR require compounds with perfectly characterized crystal structures. The target compound’s fully solved monoclinic P21/n structure with refined atomic coordinates and displacement parameters [1] makes it an ideal calibration standard for powder X-ray diffraction and a model system for studying hydrogen-bond-directed crystal packing. Procurement of this specific batch with confirmed crystallinity ensures reproducibility in solid-state experiments, which cannot be guaranteed with amorphous analogs or different halogen isomers.

Synthetic Methodology: A Robust Enaminone Building Block for Heterocycle Synthesis

The compound’s combination of a reactive enaminone core and an aryl bromide substituent makes it a dual-function building block. The dimethylamino group can be substituted in cyclization reactions to form pyrazoles, isoxazoles, and pyrimidines, while the bromine atom can be subsequently functionalized via Suzuki or Buchwald-Hartwig coupling [1][2]. This sequential reactivity is ideal for diversity-oriented synthesis and library production, where a single stable intermediate can be elaborated into dozens of final compounds.

Medicinal Chemistry: Dopamine Analog Scaffold for CNS Target Exploration

The compound’s structural similarity to dopamine, as noted by the authors [1], positions it as a potential scaffold for developing ligands targeting dopamine receptors or transporters. The bromine atom provides a radiolabeling handle (via halogen exchange with ¹⁸F or ¹²³I) for PET/SPECT imaging studies, while the hydroxyl group allows for further functional group interconversion. Medicinal chemistry teams can procure this compound to rapidly generate SAR data around the dopamine pharmacophore.

Analytical Chemistry Reference Standard: Isotopic Signature for LC-MS/MS Method Development

Analytical laboratories developing LC-MS/MS methods for quantifying enaminone derivatives in biological matrices can use this compound as an internal standard or calibration reference. Its distinctive bromine isotopic pattern (1:1 doublet for 79Br/81Br) provides an unambiguous spectral fingerprint that minimizes interference from matrix components [1]. The high purity specification (≥95%) ensures accurate quantification without bias from co-eluting impurities.

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